molecular formula C8H11BrO B8580659 2-(4-Bromobutyl)-furan

2-(4-Bromobutyl)-furan

Cat. No. B8580659
M. Wt: 203.08 g/mol
InChI Key: FDHJCSVJGZHEOQ-UHFFFAOYSA-N
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Patent
US04177197

Procedure details

A solution of furan (23.8 g, 0.35 mol) in dry tetrahydrofuran (150 ml) was cooled to -15° C. A solution of n-butyl-lithium in hexane (150 ml, 2.2 M, 0.33 mol) was then added dropwise under nitrogen and the reaction mixture was then stirred for a further 21/2 hours at 0° C. The solution thus obtained was subsequently added over a period of about 1 hour under nitrogen to a solution of 1,4-dibromobutane (150 g, 0.7 mol) in dry tetrahydrofuran (225 ml) at -25° C.
Name
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.CCCCCC.[Br:17][CH2:18][CH2:19][CH2:20][CH2:21]Br>O1CCCC1>[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
150 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
225 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred for a further 21/2 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution thus obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCCCCC=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.